Baseline‑Resolved TLC Mobility (Rf) Discriminates 3‑OH‑DAP from All Three DAP Stereoisomers on Microcrystalline Cellulose
In a standardised TLC system using microcrystalline cellulose plates developed with methanol/water/acetic acid/pyridine (10:5:0.25:1 v/v), the Rf value of 3‑OH‑DAP (0.72) is baseline‑resolved from that of LL‑DAP (0.88), meso‑DAP (0.88, co‑migrating with LL‑DAP) and DD‑DAP (0.78) [1]. Without the authentic 3‑OH‑DAP standard as a reference track, the spot at Rf 0.72 cannot be assigned to any unmodified DAP isomer, risking misidentification of the diagnostic diamino acid in Micromonospora and related genera [1].
| Evidence Dimension | TLC retention factor (Rf) on microcrystalline cellulose |
|---|---|
| Target Compound Data | Rf = 0.72 |
| Comparator Or Baseline | LL‑DAP Rf = 0.88; meso‑DAP Rf = 0.88 (co‑migrates with LL‑DAP); DD‑DAP Rf = 0.78 |
| Quantified Difference | ΔRf (3‑OH‑DAP vs. DD‑DAP) = 0.06; ΔRf vs. LL/meso‑DAP = 0.16 |
| Conditions | Microcrystalline cellulose TLC; solvent: methanol/H₂O/acetic acid/pyridine (10:5:0.25:1); detection: ninhydrin; Micromonospora cell‑wall hydrolysate |
Why This Matters
Procurement of the authentic 3‑OH‑DAP standard directly enables unambiguous spot assignment and eliminates false‑negative or false‑positive chemotype calls that arise when relying solely on unmodified DAP isomer standards.
- [1] Wang YS, Zhang YL, Chen LP, Ruan JL. A rapid analysis of 3‑OH DAP in cell wall of Micromonospora. Microbiology (Wei Sheng Wu Xue Tong Bao). 1995;22(2):. CSTR:. View Source
